molecular formula C8H11BO3S B13933481 2-Methoxy-6-methylthiophenylboronic acid

2-Methoxy-6-methylthiophenylboronic acid

Cat. No.: B13933481
M. Wt: 198.05 g/mol
InChI Key: HAKDOFJXXGDZPN-UHFFFAOYSA-N
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Description

B-[2-Methoxy-6-(methylthio)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with methoxy and methylthio groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of B-[2-Methoxy-6-(methylthio)phenyl]boronic acid typically involves the reaction of 2-methoxy-6-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

    Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through esterification reactions.

    Substituted Phenyl Compounds: Formed through electrophilic aromatic substitution.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of advanced materials and polymers.

Mechanism of Action

Mechanism: In Suzuki-Miyaura coupling, B-[2-Methoxy-6-(methylthio)phenyl]boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boron atom in the compound facilitates the transfer of the phenyl group to the palladium center, which then couples with the halide substrate.

Molecular Targets and Pathways:

    Palladium Catalysts: The compound interacts with palladium catalysts to form intermediate complexes.

    Electron Transfer: The methoxy and methylthio groups influence the electron density on the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Uniqueness: B-[2-Methoxy-6-(methylthio)phenyl]boronic acid is unique due to the presence of both methoxy and methylthio groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. These substituents also provide additional sites for further functionalization, expanding its utility in various chemical transformations.

Properties

Molecular Formula

C8H11BO3S

Molecular Weight

198.05 g/mol

IUPAC Name

(2-methoxy-6-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H11BO3S/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3

InChI Key

HAKDOFJXXGDZPN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1SC)OC)(O)O

Origin of Product

United States

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